Depreotide

Vue d'ensemble

Description

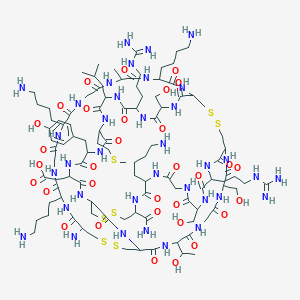

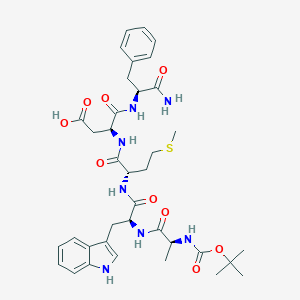

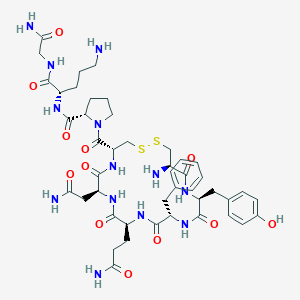

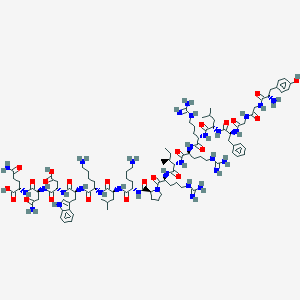

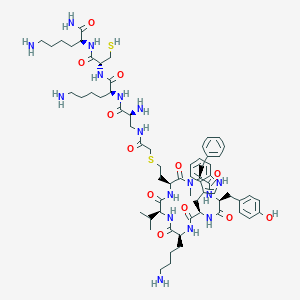

Le dépréotide est un peptide synthétique qui agit comme un analogue du récepteur de la somatostatine. Il est principalement utilisé dans le domaine de la médecine nucléaire à des fins d'imagerie, en particulier pour identifier les masses pulmonaires porteuses de récepteurs de la somatostatine chez les patients suspects de malignités . Le dépréotide est souvent marqué au technétium-99m, un radionucléide émetteur gamma, pour créer un agent radiopharmaceutique destiné à l'imagerie diagnostique .

Méthodes De Préparation

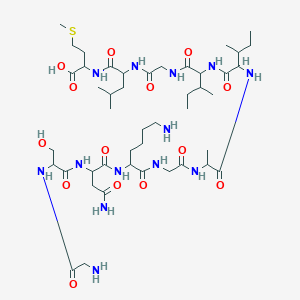

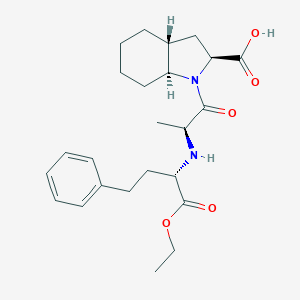

Le dépréotide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . La voie de synthèse implique les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est retiré.

Élongation : Les acides aminés suivants sont ajoutés un par un, les étapes de couplage et de déprotection étant répétées pour chaque ajout.

Clivage : Le peptide complet est clivé de la résine et purifié.

Pour la production industrielle, le dépréotide est souvent préparé sous forme lyophilisée, qui comprend un mélange de dépréotide, de glucoheptonate de sodium dihydraté, de chlorure stanneux dihydraté, d'édétate disodique dihydraté et d'iodure de sodium . Ce mélange est ensuite scellé sous atmosphère d'azote pour maintenir la stérilité et la stabilité.

Analyse Des Réactions Chimiques

Le dépréotide subit diverses réactions chimiques, principalement impliquant ses liaisons peptidiques et ses groupes fonctionnels. Voici quelques réactions courantes :

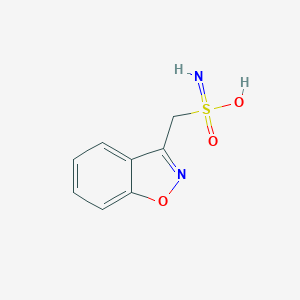

Oxydation : Le dépréotide peut subir des réactions d'oxydation, en particulier au niveau des acides aminés contenant du soufre comme la cystéine.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les ponts disulfure au sein du peptide.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et divers agents alkylants pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le dépréotide a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Le dépréotide est utilisé comme composé modèle pour l'étude des techniques de synthèse et de modification des peptides.

Biologie : Il est utilisé pour étudier les interactions des récepteurs de la somatostatine et les voies de signalisation.

Industrie : Le dépréotide est utilisé dans le développement de radiopharmaceutiques et d'agents d'imagerie diagnostique.

Mécanisme d'action

Le dépréotide exerce ses effets en se liant aux récepteurs de la somatostatine, qui sont des récepteurs couplés aux protéines G présents à la surface de certaines cellules . Lors de la liaison, le dépréotide imite l'action de l'hormone naturelle, la somatostatine, inhibant la libération de divers messagers secondaires et réduisant l'activité cellulaire. Ce mécanisme est particulièrement utile en imagerie, car la liaison du dépréotide aux récepteurs de la somatostatine permet la visualisation des tissus porteurs de récepteurs à l'aide de caméras gamma .

Applications De Recherche Scientifique

Depreotide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound for studying peptide synthesis and modification techniques.

Biology: It is used to study somatostatin receptor interactions and signaling pathways.

Industry: This compound is used in the development of radiopharmaceuticals and diagnostic imaging agents.

Mécanisme D'action

Depreotide exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors found on the surface of certain cells . Upon binding, this compound mimics the action of the natural hormone somatostatin, inhibiting the release of various secondary messengers and reducing cellular activity. This mechanism is particularly useful in imaging, as the binding of this compound to somatostatin receptors allows for the visualization of receptor-bearing tissues using gamma cameras .

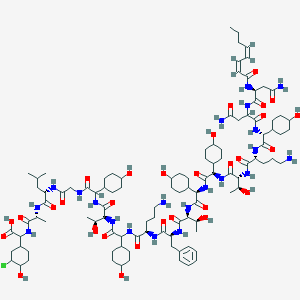

Comparaison Avec Des Composés Similaires

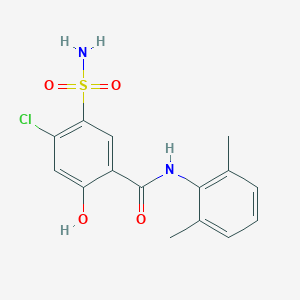

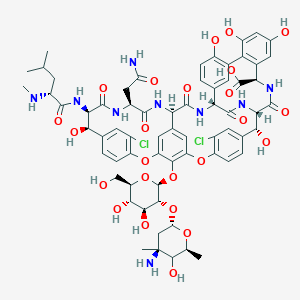

Le dépréotide est similaire à d'autres analogues de la somatostatine, tels que l'octréotide et la lanréotide, qui se lient également aux récepteurs de la somatostatine et sont utilisés à des fins diagnostiques et thérapeutiques . Le dépréotide est unique en raison de son affinité de liaison spécifique et de son utilisation dans les applications radiopharmaceutiques avec le technétium-99m . D'autres composés similaires comprennent :

Octreotide : Utilisé pour l'imagerie et le traitement des tumeurs neuroendocrines.

Lanréotide : Utilisé pour le traitement de l'acromégalie et des tumeurs neuroendocrines.

Pasiréotide : Utilisé pour le traitement de la maladie de Cushing et de l'acromégalie.

L'unicité du dépréotide réside dans son application spécifique pour l'imagerie des masses pulmonaires et son marquage radioactif avec le technétium-99m, qui fournit des images haute résolution à des fins diagnostiques .

Propriétés

IUPAC Name |

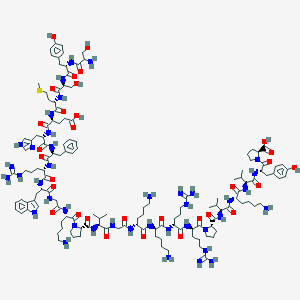

(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSJQLZVNKRKX-YQRDHHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H96N16O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026951 | |

| Record name | Depreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161982-62-3 | |

| Record name | Depreotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161982623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Depreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEPREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDP0H8E844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.